molecular formula C9H18N2O3 B1271431 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid CAS No. 70920-53-5

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid

Cat. No.: B1271431
CAS No.: 70920-53-5
M. Wt: 202.25 g/mol
InChI Key: NVFWNRGNHMNIKU-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C9H20N2O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its buffering properties and is used in various scientific research applications.

Scientific Research Applications

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is widely used in scientific research due to its buffering properties. It is commonly used in:

    Chemistry: As a buffering agent in various chemical reactions to maintain a stable pH.

    Biology: In cell culture media to provide a stable pH environment for cell growth.

    Medicine: In the formulation of pharmaceuticals to ensure the stability of active ingredients.

    Industry: In the production of various chemical products where pH control is crucial.

Mechanism of Action

Target of Action

The primary target of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, also known as HEPPS, is amyloid-beta plaques . These plaques are protein aggregates that are primarily composed of amyloid-beta peptide and are a characteristic feature of Alzheimer’s disease .

Mode of Action

HEPPS interacts with amyloid-beta plaques by causing them to dissociate or break up . This interaction is believed to be due to the compound’s buffering properties, which may disrupt the stability of the plaques .

Biochemical Pathways

It is known that the disruption of amyloid-beta plaques can have downstream effects on theneuronal signaling pathways disrupted in Alzheimer’s disease . By breaking up these plaques, HEPPS may help to restore normal neuronal function .

Pharmacokinetics

It is known that the compound issoluble in water , which suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the bioavailability of HEPPS is currently unknown.

Result of Action

The dissociation of amyloid-beta plaques by HEPPS has been shown to reverse some of the symptoms of Alzheimer’s disease in mice . This suggests that the compound’s action at the molecular and cellular level can have significant effects on cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HEPPS. For example, the compound’s buffering action is pH-dependent, with a pKa of 8.00 . This means that changes in the pH of the environment could potentially affect the compound’s ability to dissociate amyloid-beta plaques. Additionally, the compound is sensitive to light , which could affect its stability.

Biochemical Analysis

Biochemical Properties

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid plays a crucial role in biochemical reactions, primarily as a buffering agent. It maintains the pH of solutions, ensuring the stability of biochemical reactions. This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing their structure and function. For instance, it is known to interact with metal ions, preventing their interference in enzymatic reactions . The nature of these interactions is primarily ionic, where the compound’s sulfonic acid group binds to metal ions, thereby stabilizing the reaction environment .

Cellular Effects

This compound influences various cellular processes. It is widely used in cell culture media due to its ability to maintain physiological pH, which is crucial for cell viability and function . This compound affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable pH environment. For example, it has been shown to dissociate amyloid beta oligomers in plasma samples, enabling blood diagnosis of Alzheimer’s disease . This indicates its potential impact on cellular processes related to neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its buffering capacity. It binds to hydrogen ions, thereby maintaining the pH of the solution. This interaction is crucial for the stability of enzymes and proteins, as it prevents pH-induced denaturation . Additionally, this compound can interact with metal ions, preventing their interference in biochemical reactions. This dual role of buffering and metal ion stabilization makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as extreme pH or temperature . Long-term studies have shown that it maintains its buffering capacity over extended periods, making it suitable for long-term experiments. Its degradation products can potentially interfere with cellular functions, necessitating regular monitoring of its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, it maintains physiological pH without causing adverse effects . At high doses, it can lead to toxicity, affecting cellular functions and overall health of the animal . Studies have shown that there is a threshold beyond which the compound’s buffering capacity can become detrimental, leading to cellular stress and toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with metal ions can affect enzymatic reactions, thereby altering metabolic pathways. This compound’s role in maintaining pH also indirectly influences metabolic processes by ensuring the stability of enzymes and other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound’s distribution is influenced by its ionic nature, which allows it to interact with various cellular components. Its localization and accumulation within cells are crucial for its buffering capacity and overall function .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its buffering effects . It can also localize to specific compartments or organelles, depending on the cellular environment and experimental conditions. This compound’s activity and function are influenced by its localization, as it interacts with various biomolecules within different cellular compartments . Targeting signals and post-translational modifications can direct it to specific locations within the cell, enhancing its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon atom of the 3-chloropropanoic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
  • 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid

Uniqueness

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is unique due to its specific structure, which provides distinct buffering properties compared to other similar compounds. Its ability to maintain a stable pH over a wide range of conditions makes it highly valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14/h12H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFWNRGNHMNIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374737
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70920-53-5
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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